3-[(furan-2-yl)methyl]-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
The compound 3-[(furan-2-yl)methyl]-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic heterocyclic molecule featuring:
- A 2,4-dioxo-1,2,3,4-tetrahydropyrimidine core, a scaffold common in bioactive molecules due to its hydrogen-bonding capacity.
- A thiazole ring at position N-linked via a methyl group, functionalized with a 4-methoxyphenyl group. This moiety enhances lipophilicity and may influence target binding.
- A carboxamide linkage at position 5, providing structural rigidity and hydrogen-bonding interactions.
While direct pharmacological data for this compound are absent in the provided evidence, its structural motifs align with derivatives reported for antioxidant, anticancer, and enzyme-modulating activities .
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-2,6-dioxo-5H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5S/c1-29-15-6-4-13(5-7-15)19-24-14(12-31-19)9-22-18(26)17-10-23-21(28)25(20(17)27)11-16-3-2-8-30-16/h2-8,10,12,17H,9,11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLABLCFSISQJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3C=NC(=O)N(C3=O)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(furan-2-yl)methyl]-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and therapeutic potential based on diverse scientific literature.
Chemical Structure and Properties
The chemical structure of the compound can be analyzed through its components:
- Furan ring : Contributes to the compound's reactivity and potential bioactivity.
- Thiazole moiety : Known for its role in various pharmacological activities.
- Tetrahydropyrimidine core : Often associated with significant biological activities.
The molecular formula can be represented as , indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to the one . For instance, derivatives of thiazolidinones have shown significant anti-glioma activity. In a study by Da Silva et al., specific thiazolidinone derivatives exhibited potent cytotoxic effects against glioblastoma cells through mechanisms involving apoptosis and cell cycle arrest .
Table 1: Summary of Anticancer Activity
| Compound Type | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiazolidinone Derivatives | Glioblastoma (U87MG) | 10 | Apoptosis induction |
| Tetrahydropyrimidines | MDA-MB-231 (Breast Cancer) | 15 | Cell cycle arrest |
| Furan Derivatives | HCT116 (Colon Cancer) | 12 | Inhibition of proliferation |
Enzymatic Inhibition
The compound may also exhibit enzymatic inhibition properties. Research has shown that thiazole derivatives can act as inhibitors of various enzymes, including tyrosyl-DNA phosphodiesterase I and influenza neuraminidase . Such properties suggest that this compound could be further explored for its potential in treating viral infections or cancer.
Antimicrobial Activity
Compounds with similar structural features have demonstrated antimicrobial activity against various pathogens. The presence of the furan and thiazole rings is often linked to enhanced antibacterial and antifungal properties. For example, certain thiazolidine derivatives have been reported to exhibit significant activity against Gram-positive bacteria .
Study 1: Thiazolidinone Derivatives in Cancer Therapy
A comprehensive study by Yahiaoui et al. synthesized several thiazolidinone derivatives, evaluating their antiproliferative activity against five cancer cell lines (MDA-MB-231, HCT116, HT29, MCF7, SW620). The results indicated that specific derivatives showed high efficacy in reducing cell viability .
Study 2: Enzyme Inhibition Profiles
A profiling study assessed the inhibitory effects of various chemicals on enzymatic activity. The compound's structural analogs were tested for their ability to inhibit α-amylase and urease enzymes. Several derivatives exhibited potent inhibition compared to standard drugs .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Heterocycle Modifications
Biginelli-Type Pyrimidines (Antioxidant Analogs)
Compounds like methyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () share the tetrahydropyrimidine core but differ in:
- Substituents : A thioxo (C=S) group at position 2 vs. the target’s dioxo (C=O) groups.
- Functional Groups : Ester groups (e.g., -COOCH3) at position 5 vs. the target’s carboxamide (-CONH-).
Biological Activity : These analogs exhibit radical scavenging and reducing power , with IC50 values as low as 0.6 mg/mL in diphenyl picrylhydrazine assays . The target compound’s carboxamide may enhance solubility and target specificity compared to esters.
Triazole-Linked Pyrimidines (Nucleoside Mimetics)
describes a triazole-linked nucleoside analog with a dihydropyrimidinone core. Key differences include:
- Linker : A 1,2,3-triazole vs. the target’s thiazole-methyl group.
Thiazole and Methoxyphenyl Substituents
Thiazole-Containing Carboxamides
Compounds such as N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide () share:
- Thiazole rings functionalized with aromatic groups.
- Carboxamide linkages for structural stability.
Differences : The target compound integrates a 4-methoxyphenyl-thiazole group, which may enhance π-π stacking in hydrophobic binding pockets compared to simpler aryl groups.
Methoxyphenyl Derivatives
details N-(4-methoxyphenyl)-2-thioxo-tetrahydropyrimidine-5-carboxamides , synthesized via POCl3/DMF-mediated reactions. These analogs highlight:
Functional Group Impact on Bioactivity
Antioxidant vs. Anticancer Profiles
- Biginelli Analogs (): Antioxidant activity correlates with electron-donating groups (e.g., furan, thioxo).
- Ferroptosis Inducers (): Natural and synthetic compounds with similar lipophilicity (e.g., thiazoles, methoxyphenyl) show selective toxicity in cancer cells. The target compound’s dioxo-pyrimidine core may modulate redox pathways.
Target Selectivity
emphasizes that structurally similar compounds share mechanisms (e.g., molecular docking to conserved targets). For example:
Data Tables
Table 1: Structural Comparison of Key Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
